molecular formula C14H12F3NO2S2 B14517587 1,1,1-Trifluoro-N-[4-methyl-2-(phenylsulfanyl)phenyl]methanesulfonamide CAS No. 62705-76-4

1,1,1-Trifluoro-N-[4-methyl-2-(phenylsulfanyl)phenyl]methanesulfonamide

Cat. No.: B14517587
CAS No.: 62705-76-4
M. Wt: 347.4 g/mol
InChI Key: BZXYZWFPMGBQDK-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-N-[4-methyl-2-(phenylsulfanyl)phenyl]methanesulfonamide is a chemical compound known for its unique structural properties and diverse applications in various fields. This compound is characterized by the presence of trifluoromethyl groups, a phenylsulfanyl group, and a methanesulfonamide group, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-N-[4-methyl-2-(phenylsulfanyl)phenyl]methanesulfonamide typically involves the reaction of 4-methyl-2-(phenylsulfanyl)aniline with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-N-[4-methyl-2-(phenylsulfanyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1,1-Trifluoro-N-[4-methyl-2-(phenylsulfanyl)phenyl]methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,1-Trifluoro-N-[4-methyl-2-(phenylsulfanyl)phenyl]methanesulfonamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its electron-withdrawing properties, making it a strong electrophile. This allows it to participate in various chemical reactions, including nucleophilic substitution and electrophilic addition. The phenylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that further interact with biological or chemical targets .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-N-phenyl-N-(trifluoromethyl)sulfonylmethanesulfonamide
  • N,N-Bis(trifluoromethylsulfonyl)aniline
  • N-Phenyl-trifluoromethanesulfonimide

Uniqueness

1,1,1-Trifluoro-N-[4-methyl-2-(phenylsulfanyl)phenyl]methanesulfonamide stands out due to the presence of the phenylsulfanyl group, which imparts unique reactivity and potential biological activity. This differentiates it from other trifluoromethylated sulfonamides, which may lack this functional group and, consequently, its associated properties .

Properties

CAS No.

62705-76-4

Molecular Formula

C14H12F3NO2S2

Molecular Weight

347.4 g/mol

IUPAC Name

1,1,1-trifluoro-N-(4-methyl-2-phenylsulfanylphenyl)methanesulfonamide

InChI

InChI=1S/C14H12F3NO2S2/c1-10-7-8-12(18-22(19,20)14(15,16)17)13(9-10)21-11-5-3-2-4-6-11/h2-9,18H,1H3

InChI Key

BZXYZWFPMGBQDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C(F)(F)F)SC2=CC=CC=C2

Origin of Product

United States

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